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The validation of quantitative assays is a critical cornerstone in drug development and scientific

research, ensuring the reliability, reproducibility, and accuracy of data. Regulatory bodies such

as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)

have established comprehensive guidelines for the validation of bioanalytical methods. This

guide provides a comparative overview of these guidelines, presenting key performance

characteristics, detailed experimental protocols, and a comparison of common assay platforms,

using the quantification of the therapeutic monoclonal antibody infliximab as a practical

example.

Key Performance Characteristics: A Harmonized
Approach with Nuances
Both the FDA and EMA guidelines emphasize the evaluation of a core set of performance

characteristics to ensure a bioanalytical method is fit for its intended purpose. While largely

harmonized, some differences in terminology and specific recommendations exist.[1] The

fundamental parameters for validation include:
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Accuracy: The closeness of the mean test results to the true concentration of the analyte.

Precision: The closeness of agreement among a series of measurements from the same

homogeneous sample. This is typically assessed at two levels: repeatability (intra-assay

precision) and intermediate precision (inter-assay precision).

Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in

the presence of other components in the sample.

Linearity and Range: The ability of the assay to produce results that are directly proportional

to the concentration of the analyte within a given range. The range is the interval between

the upper and lower concentrations of the analyte in the sample for which the assay has

been demonstrated to be accurate, precise, and linear.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest

concentration of analyte that can be detected but not necessarily quantified with acceptable

accuracy and precision. The LLOQ is the lowest concentration that can be measured with

acceptable accuracy and precision.

Robustness: The capacity of the assay to remain unaffected by small, but deliberate

variations in method parameters, providing an indication of its reliability during normal usage.

Stability: The chemical stability of an analyte in a given matrix under specific conditions for

defined periods.

Comparison of Quantitative Assay Platforms for
Infliximab
The choice of analytical platform is crucial for developing a robust and reliable quantitative

assay. Here, we compare two widely used methods for the quantification of infliximab: Enzyme-

Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS).
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Performance
Characteristic

ELISA for
Infliximab

LC-MS/MS for
Infliximab

Alternative
Methods (RIA,
RGA)

Principle

Antigen-antibody

interaction with

enzymatic detection.

Separation by

chromatography and

detection by mass-to-

charge ratio.

Relies on radiolabeled

antigens or reporter

gene expression.

Specificity

High, but can be

susceptible to

interference from anti-

drug antibodies

(ADAs).

Very high, capable of

distinguishing

between the drug and

its metabolites or

interfering

substances.

Generally high, but

can have limitations in

distinguishing IgG

subclasses (ELISA).

Sensitivity (LLOQ)

Typically in the low

µg/mL to ng/mL range.

[2]

Can achieve similar or

better sensitivity than

ELISA, down to the

ng/mL range.[3]

RIA and RGA can

have lower limits of

detection than ELISA

(e.g., 0.07 µg/mL for

RIA).[4]

Linear Range

Generally narrower

compared to LC-

MS/MS.

Wider linear dynamic

range.[3]

Variable depending on

the specific assay

format.

Precision (%CV)

Intra- and inter-assay

CVs are typically

expected to be <15%.

[5]

Can achieve excellent

precision with CVs

often below 10%.

RGA can show high

reproducibility (CV ≤

7%).[4]

Accuracy (%

Recovery)

Typically within 80-

120% of the nominal

concentration.

High accuracy, with

recovery values often

close to 100%.

Maximal inaccuracies

for RIA and RGA have

been reported around

39% and 24%,

respectively.[4]
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Throughput

High, suitable for

analyzing large

numbers of samples

in parallel.

Generally lower

throughput than

ELISA due to

sequential sample

analysis.

Throughput varies

depending on the

specific method.

Cost
Generally lower cost

per sample.

Higher initial

instrument cost and

operational expenses.

Can be more

expensive and require

specialized equipment

(RIA).

Experimental Protocols for Key Validation
Experiments
The following are generalized protocols for validating a quantitative assay. Specific details may

vary depending on the analyte, matrix, and analytical platform.

Accuracy
Objective: To determine the closeness of the measured concentration to the true concentration.

Protocol:

Prepare quality control (QC) samples at a minimum of three concentration levels: low,

medium, and high, spanning the expected range of the assay.

Analyze at least five replicates of each QC sample.

The experiment should be repeated on at least three different days to assess inter-day

accuracy.

Calculate the mean concentration for each level and express it as a percentage of the

nominal concentration (%Recovery).

Acceptance Criteria (FDA/EMA): The mean concentration should be within ±15% of the

nominal value for each QC level (±20% for the LLOQ).
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Precision
Objective: To assess the degree of scatter in the results from multiple analyses of the same

sample.

Protocol:

Intra-assay Precision (Repeatability): Analyze a minimum of five replicates of each QC level

(low, medium, high) in a single analytical run.

Inter-assay Precision (Intermediate Precision): Analyze the same QC samples on at least

three different days with different analysts and/or equipment.

Calculate the coefficient of variation (%CV) for the concentrations measured at each level for

both intra- and inter-assay precision.

Acceptance Criteria (FDA/EMA): The %CV should not exceed 15% for each QC level (20% for

the LLOQ).[5]

Linearity and Range
Objective: To demonstrate a proportional relationship between the analyte concentration and

the assay response over a defined range.

Protocol:

Prepare a series of calibration standards by spiking the matrix with known concentrations of

the analyte. A minimum of five to eight non-zero concentrations is recommended.

Analyze the calibration standards in the same manner as the study samples.

Plot the response versus the nominal concentration and perform a linear regression analysis.

The range is defined by the concentrations of the lowest and highest calibration standards

that meet the acceptance criteria for accuracy and precision.

Acceptance Criteria (FDA/EMA): The coefficient of determination (r²) should be ≥ 0.99. The

back-calculated concentrations of the calibration standards should be within ±15% of the
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nominal values (±20% for the LLOQ).

Visualizing the Validation Workflow
A clear understanding of the assay validation workflow is essential for successful

implementation. The following diagram illustrates the logical progression of the validation

process.
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Quantitative Assay Validation Workflow

Assay Development & Optimization

Write Validation Protocol
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TNF-alpha Signaling and Infliximab Mechanism of Action
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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